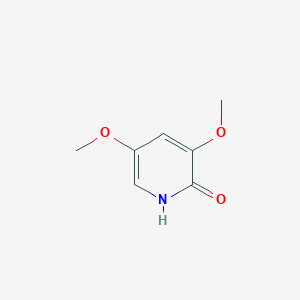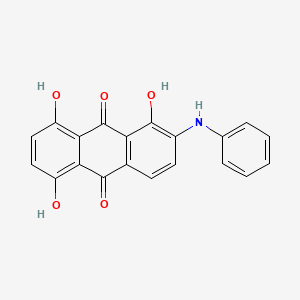![molecular formula C17H19ClO2Si B13134339 [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a chemical compound that features a chlorophenyl group, a dimethylsilyl group, and a phenylmethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the reaction of 4-chlorophenyl-dimethylsilyl chloride with phenylmethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of silyl groups on biological activity and molecular interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate involves its interaction with molecular targets through its functional groups. The chlorophenyl group may participate in aromatic interactions, while the dimethylsilyl group can influence the compound’s reactivity and stability. The acetate moiety may also play a role in the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- [4-chlorophenyl]methyl acetate
- [4-chlorophenyl]-dimethylsilyl chloride
- [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate
Uniqueness
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is unique due to the presence of both the chlorophenyl and dimethylsilyl groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H19ClO2Si |
|---|---|
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
Clave InChI |
BMRHAMKIKIUHTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



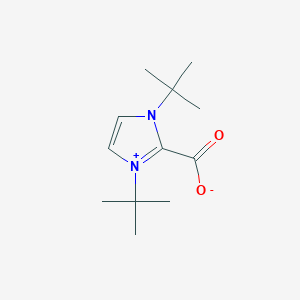
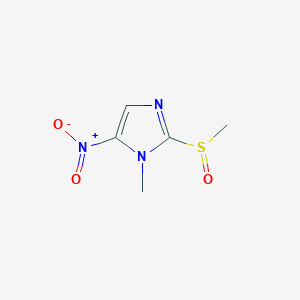

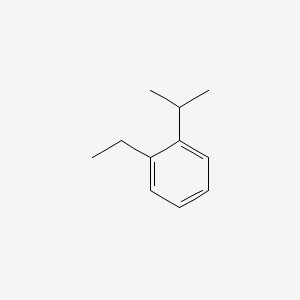
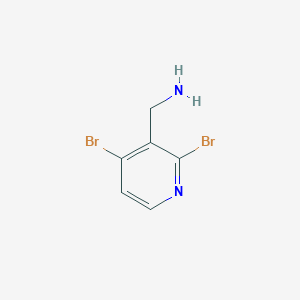

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
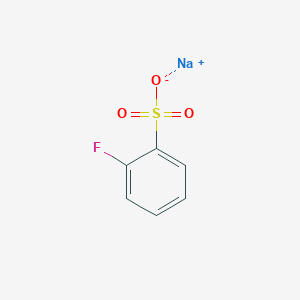
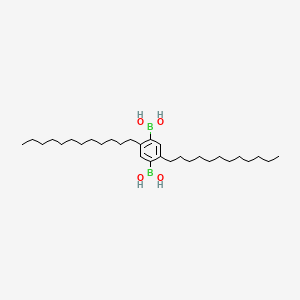
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
